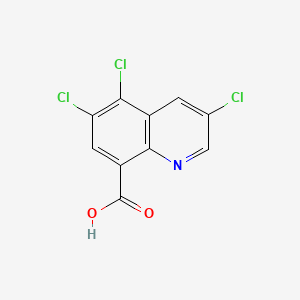

3,5,6-Trichloroquinoline-8-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)7(12)2-6(10(15)16)9(5)14-3-4/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQKAMHFFQHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(C=C2C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,5,6 Trichloroquinoline 8 Carboxylic Acid

Reactivity Patterns of the Polychlorinated Quinoline (B57606) Nucleus

The quinoline ring system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. nih.gov The reactivity of this system is characterized by the distinct properties of each constituent ring. The pyridine-like ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, while the benzene-like ring is more disposed to electrophilic attack. researchgate.netyoutube.com The presence of three strongly electron-withdrawing chlorine atoms in 3,5,6-trichloroquinoline-8-carboxylic acid further deactivates the entire ring system towards electrophiles and enhances its reactivity towards nucleophiles.

In general, electrophilic aromatic substitution (EAS) on the quinoline nucleus occurs on the carbocyclic (benzene) ring, preferentially at positions 5 and 8, as this avoids disruption of the pyridine ring's aromaticity. researchgate.netuop.edu.pk However, for this compound, these positions are already substituted with a chlorine atom and a carboxylic acid group, respectively. Furthermore, the cumulative deactivating effect of the three chloro groups and the carboxyl group makes further electrophilic substitution exceptionally difficult and would require forcing conditions.

Conversely, the electron-deficient nature of the quinoline system is amplified by the chloro-substituents, making it a candidate for nucleophilic aromatic substitution (SNAr). Nucleophilic attack on the quinoline ring typically occurs at the C-2 and C-4 positions of the heterocyclic ring. youtube.comuop.edu.pk While this specific molecule lacks a leaving group at C-2 or C-4, the chlorine at C-3 could potentially undergo substitution, although this is less common. The general patterns for substitution on the parent quinoline ring are well-established.

| Reaction Type | Typical Reagents | Favored Positions | Governing Principle |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Fuming H₂SO₄ (Sulfonation) | 5 and 8 | Attack occurs on the more electron-rich carbocyclic ring. youtube.comuop.edu.pk |

| Nucleophilic Aromatic Substitution | NaNH₂ (Chichibabin reaction), KOH (fusion) | 2 and 4 | Attack occurs on the electron-deficient heterocyclic ring. uop.edu.pk |

The quinoline ring can undergo both reduction and oxidation. Catalytic hydrogenation of quinolines typically reduces the heterocyclic pyridine ring, as the carbocyclic ring is less reactive under these conditions. acs.org This transformation yields 1,2,3,4-tetrahydroquinolines. Various catalysts, including platinum, palladium, and specialized cobalt systems, can be employed for this purpose. youtube.comacs.orgorganic-chemistry.org For this compound, reduction would be expected to selectively hydrogenate the pyridine portion of the molecule.

Oxidation of the quinoline nucleus can lead to different products depending on the oxidant and reaction conditions. mdpi.com Treatment with peroxy acids typically forms the corresponding quinoline-N-oxide. researchgate.net More aggressive oxidizing agents, such as alkaline permanganate, can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The presence of chlorine atoms on the benzene ring of this compound would likely influence the outcome of such oxidative cleavage.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid at the C-8 position is a versatile functional handle, enabling reactions such as decarboxylation and conversion to various acid derivatives through nucleophilic acyl substitution.

The decarboxylation of quinoline-2-carboxylic acids (quinaldic acids) and quinoline-4-carboxylic acids (cinchoninic acids) is a well-known reaction, often facilitated by heat. The decarboxylation of pyridinecarboxylic acids in aqueous solution has been studied, with mechanisms proposed to involve either the neutral acid or a zwitterionic intermediate. cdnsciencepub.com In non-aqueous, high-boiling solvents, the reaction is thought to proceed through a nitrogen ylide formed from the zwitterion. cdnsciencepub.com Copper has been historically used in quinoline chemistry to facilitate decarboxylation. acs.org More recent methods utilize copper catalysis for decarboxylative functionalization under milder conditions. princeton.eduprinceton.edu For this compound, thermal or metal-catalyzed decarboxylation would yield 3,5,6-trichloroquinoline.

| Substrate Type | Conditions | Mechanism/Notes |

|---|---|---|

| Pyridine-2,3-dicarboxylic acid (Quinolinic acid) | Heated in water at 120°C | Proceeds readily due to the electron-withdrawing effect of the second carboxyl group and the ring nitrogen. cdnsciencepub.com |

| Picolinic acid (Pyridine-2-carboxylic acid) | Heated in high-boiling solvents (e.g., aldehydes) | Postulated to proceed via a zwitterionic intermediate and nitrogen ylide. cdnsciencepub.com |

| (Hetero)aryl Carboxylic Acids | Cu(I) catalyst, oxidant, 365 nm light | A modern photoredox method involving a ligand-to-metal charge transfer (LMCT) pathway for hydrodecarboxylation. princeton.edu |

Carboxylic acids undergo nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile. pressbooks.pub The reaction generally requires activation of the carbonyl group, as the hydroxide (B78521) ion is a poor leaving group. A common strategy is the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. uomustansiriyah.edu.iq

For this compound, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert it to the highly reactive 3,5,6-trichloroquinoline-8-carbonyl chloride. This acyl chloride can then readily react with various nucleophiles (alcohols, amines) to form a wide range of derivatives, including esters and amides, with high efficiency. uomustansiriyah.edu.iq The reactivity of these derivatives follows a predictable hierarchy. pressbooks.pub

| Target Derivative | Typical Reagents | Intermediate | Reaction Class |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | N/A | Halogenation |

| Ester | Alcohol (R'OH) in the presence of the acyl chloride | 3,5,6-Trichloroquinoline-8-carbonyl chloride | Esterification |

| Amide | Ammonia or a primary/secondary amine (R'R''NH) in the presence of the acyl chloride | 3,5,6-Trichloroquinoline-8-carbonyl chloride | Amidation |

| Acid Anhydride | A carboxylate salt (R'COO⁻) in the presence of the acyl chloride | 3,5,6-Trichloroquinoline-8-carbonyl chloride | Anhydride Formation |

Metal-Mediated and Organocatalytic Reactions Involving this compound

Modern synthetic methods increasingly rely on metal-mediated and organocatalytic transformations. The carboxylic acid group is an adaptive handle for such reactions. princeton.edu

Recent advances have established general methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids. princeton.edu A unified strategy using copper catalysis can achieve decarboxylative chlorination, bromination, iodination, and fluorination. princeton.edu This approach leverages an aryl radical intermediate generated via a ligand-to-metal charge transfer (LMCT) mechanism. Applying this methodology to this compound could provide a route to the corresponding 8-halo-3,5,6-trichloroquinolines.

Organometallic reagents also play a crucial role. While strong bases like Grignard reagents would simply deprotonate the carboxylic acid, youtube.com they can react with its derivatives. For instance, the ester or acyl chloride of this compound would react with excess Grignard reagent to yield a tertiary alcohol. youtube.com Less reactive organometallics, like Gilman reagents (organocuprates), can react with the acyl chloride to produce a ketone, stopping at that stage without further addition. youtube.com

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira Couplings)

The presence of chloro-substituents on the quinoline ring makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. libretexts.org While specific studies on this exact molecule are not prevalent, the principles of Heck, Suzuki, and Sonogashira couplings on related aryl chlorides provide a strong basis for predicting its reactivity.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This transformation is catalyzed by palladium complexes and requires a base. wikipedia.org For this compound, the C-Cl bonds could serve as the halide component, allowing for the introduction of various alkenyl groups at positions 3, 5, or 6 of the quinoline core. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle, beginning with the oxidative addition of the aryl chloride to the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org This reaction is widely used to generate biaryl motifs. researchgate.net The trichlorinated quinoline system could be coupled with various aryl or vinyl boronic acids. A key challenge can be the presence of the free carboxylic acid, which can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium center and deactivating the catalyst. reddit.com In such cases, protecting the carboxylic acid as an ester is a common strategy. reddit.com

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes. rsc.org this compound could be coupled with various alkynes to produce alkynylquinoline derivatives. Furthermore, recent advancements have enabled the use of carboxylic acids themselves as coupling partners via a decarbonylative pathway, where the carboxylic acid is converted in situ to a more reactive species that then enters the catalytic cycle. nih.govrsc.org This opens up the possibility of using the 8-carboxylic acid group as the reactive site for coupling, in addition to the C-Cl bonds.

Table 1: Overview of Key Carbon-Carbon Bond Forming Reactions

| Reaction | Reactants | Catalyst System | Key Features | Potential Application on Target Molecule |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂) + Base | Forms substituted alkenes; often with high stereoselectivity for the trans isomer. organic-chemistry.org | Vinylation at positions 3, 5, or 6. |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | High functional group tolerance; non-toxic boron reagents. nih.gov | Arylation or vinylation at positions 3, 5, or 6. |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base | Efficient synthesis of substituted alkynes under mild conditions. wikipedia.org | Alkynylation at positions 3, 5, or 6; potential for decarbonylative coupling at position 8. rsc.org |

Carbon-Heteroatom Bond Forming Reactions

Carbon-heteroatom bonds are central to the structure of countless organic molecules. For this compound, the chlorine atoms provide handles for introducing nitrogen, oxygen, or sulfur nucleophiles into the quinoline framework. These reactions are critical for synthesizing diverse derivatives with potential applications in medicinal chemistry and materials science. nih.gov

The formation of C-N bonds can be achieved through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed methods like the Buchwald-Hartwig amination. These reactions allow for the coupling of the aryl chloride positions with a wide range of primary and secondary amines, amides, or other nitrogen-containing heterocycles. The synthesis of various aminopyridine derivatives from their chlorinated precursors is a well-established strategy. google.comresearchgate.net

Similarly, C-O and C-S bonds can be formed by coupling the chloroquinoline core with alcohols, phenols (Ullmann condensation or Buchwald-Hartwig etherification), or thiols. These reactions provide access to the corresponding ether and thioether derivatives, respectively. The specific conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity, especially given the presence of multiple reactive chlorine atoms. The development of organophotoredox catalysis has also provided mild, metal-free pathways for decarboxylative C-heteroatom bond formation, suggesting another potential reactive route for the carboxylic acid moiety. chemrxiv.org

Theoretical and Computational Chemistry Studies on Reactivity and Reaction Mechanisms

While specific computational studies on this compound are not widely published, theoretical methods are invaluable for understanding the reactivity and electronic properties of such complex molecules.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. mdpi.com For a molecule like this compound, DFT methods (e.g., using the B3LYP functional with a basis set like 6-311++G**) can be employed to determine its optimized three-dimensional geometry, molecular orbital energies (HOMO/LUMO), and charge distribution. mdpi.com

These calculations would reveal the electronic influence of the three electron-withdrawing chlorine atoms and the carboxylic acid group on the quinoline ring system. The results can predict the most electron-deficient sites, which are likely to be the most susceptible to nucleophilic attack. Furthermore, calculations of bond dissociation energies can help assess the relative reactivity of the three different C-Cl bonds in processes like oxidative addition in palladium-catalyzed coupling reactions.

Transition State Modeling and Comprehensive Reaction Pathway Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the transition states and intermediates along a proposed reaction coordinate. nih.gov For the potential reactions of this compound, such as a Suzuki or Heck coupling, transition state analysis could be used to calculate the activation energy barriers for each step of the catalytic cycle.

This analysis can help rationalize or predict regioselectivity—for instance, which of the three C-Cl bonds is most likely to react first. By comparing the energetics of different possible pathways, researchers can gain insight into the factors controlling the reaction's outcome. For example, modeling could elucidate the precise role of the base in a Suzuki coupling or map the energy profile of a decarbonylative coupling reaction. libretexts.orgnih.gov

Studies on Aromaticity and Electronic Delocalization within the System

Research on other quinoline derivatives has shown that the benzene-type ring generally exhibits higher aromaticity than the pyridine-type ring. mdpi.com The introduction of three chlorine atoms and a carboxylic acid group to the this compound structure would significantly modulate the electronic density and delocalization. The electron-withdrawing nature of these substituents would be expected to decrease the aromaticity of both rings, particularly the pyridine ring. The extent of electronic delocalization is also influenced by factors like electronic symmetry; asymmetry introduced by substitution can lead to more localized electronic states. nih.govduke.edu Understanding these electronic effects is crucial, as properties like aromaticity have been shown to correlate with the pharmacological activity of certain quinoline-based drugs. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 3,5,6 Trichloroquinoline 8 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. nih.gov It provides detailed information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule through the analysis of chemical shifts, coupling constants, and signal multiplicities. nih.gov

For 3,5,6-Trichloroquinoline-8-carboxylic Acid, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its covalent framework. In the ¹H NMR spectrum, the three remaining aromatic protons on the quinoline (B57606) core (at positions 2, 4, and 7) are expected to appear as distinct signals. Due to the strong electron-withdrawing nature of the three chlorine atoms and the carboxylic acid group, these proton signals would likely be shifted significantly downfield, potentially in the range of 8.0 to 9.5 ppm, a region characteristic for protons on electron-deficient heterocyclic systems. mdpi.com The proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, depending on the solvent and concentration. chemicalbook.com

The ¹³C NMR spectrum would complement the proton data by showing ten distinct carbon signals, accounting for all carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative chlorine, nitrogen, and the carboxyl group (C-3, C-5, C-6, C-8, and the quinoline ring junction carbons) would exhibit the most significant downfield shifts (deshielding). encyclopedia.pub The carbonyl carbon of the carboxylic acid is expected to resonate at the furthest downfield position, typically in the 165-185 ppm range.

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment and Remarks |

|---|---|---|---|

| ¹H NMR | ¹H | > 10.0 | Broad singlet, -COOH proton. |

| 8.0 - 9.5 | Singlet or narrow doublet, H-2 proton. | ||

| 8.0 - 9.5 | Singlet or narrow doublet, H-4 proton. | ||

| 8.0 - 9.5 | Singlet, H-7 proton. | ||

| ¹³C NMR | ¹³C | 165 - 185 | Carbonyl carbon (-COOH). |

| 120 - 150 | Quinoline ring carbons, with C-3, C-5, C-6, C-8, and bridgehead carbons showing significant deshielding. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov This precision allows for the unambiguous confirmation of a compound's molecular formula.

For this compound (C₁₀H₄Cl₃NO₂), HRMS would be used to verify its exact mass. The analysis would also reveal its characteristic isotopic pattern, resulting from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Under electron impact or other ionization methods, the molecule undergoes predictable fragmentation, providing further structural confirmation. The mass spectra of quinoline-4-carboxylic acids show that the primary fragmentation pathways often involve the elimination of the carboxyl group. chempap.org For this compound, the most prominent fragmentation pathways are expected to be the loss of a hydroxyl radical (·OH, 17 Da), the loss of a carboxyl radical (·COOH, 45 Da), and decarboxylation with the loss of carbon dioxide (CO₂, 44 Da). chempap.orglibretexts.orgyoutube.com Subsequent fragmentations could involve the sequential loss of chlorine radicals or the elimination of HCN from the quinoline ring system. chempap.org

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Description | Predicted m/z (for ³⁵Cl) |

|---|---|---|---|

| [M]⁺· | [C₁₀H₄Cl₃NO₂]⁺· | Molecular Ion | 288.93 |

| [M - OH]⁺ | [C₁₀H₃Cl₃NO]⁺ | Loss of hydroxyl radical | 271.93 |

| [M - COOH]⁺ | [C₉H₄Cl₃N]⁺ | Loss of carboxyl radical | 242.94 |

| [M - CO₂]⁺· | [C₉H₄Cl₃N]⁺· | Loss of carbon dioxide | 244.94 |

X-ray Crystallography for Solid-State Structure Determination and Analysis of Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, and it offers invaluable insight into the packing of molecules and the nature of intermolecular forces that stabilize the crystal lattice. nih.gov

While specific crystallographic data for this compound is not publicly available, analysis of similar quinoline derivatives allows for well-founded predictions. mdpi.comnih.gov The compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic. nih.gov The most significant intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This classic R²₂(8) graph set motif involves two strong O-H···O=C hydrogen bonds.

Table 3: Predicted Crystallographic Features for this compound

| Parameter | Predicted Feature | Description |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Commonly observed systems for rigid organic molecules. nih.gov |

| Primary Intermolecular Interaction | Carboxylic Acid Dimer | Strong O-H···O hydrogen bonds forming a cyclic dimer motif. |

| Secondary Intermolecular Interactions | Halogen Bonding | Potential C-Cl···N or C-Cl···O interactions influencing packing. |

| π–π Stacking | Interactions between the aromatic quinoline rings of adjacent molecules. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis in Solution and Solid States

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are complementary and serve as a "molecular fingerprint," allowing for the identification of specific functional groups and providing information on molecular structure and bonding. nih.gov

The FT-IR spectrum of this compound is expected to be dominated by features from the carboxylic acid and the substituted quinoline core. A very broad absorption band in the 2500–3300 cm⁻¹ region would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. iosrjournals.org A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The 1400–1625 cm⁻¹ region would contain several bands due to the C=C and C=N aromatic stretching vibrations of the quinoline ring system. scialert.net Strong absorptions in the 600–800 cm⁻¹ range can be assigned to the C-Cl stretching vibrations. nih.gov

The FT-Raman spectrum would provide complementary information. Aromatic C-H stretching vibrations would appear in the 3000–3100 cm⁻¹ region. scialert.netirphouse.com The symmetric vibrations of the quinoline ring, such as the ring breathing modes, would likely give rise to strong signals in the Raman spectrum, which may be weak or absent in the FT-IR. researchgate.net The C=O stretch would also be visible, though typically weaker than in the infrared spectrum. The symmetric C-Cl stretching modes would also be Raman active.

Table 4: Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Assignment | Expected in FT-IR | Expected in Raman |

|---|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak | Strong |

| 2500 - 3300 | O-H Stretch (Carboxylic Acid Dimer) | Strong, Broad | Weak |

| ~1700 | C=O Stretch (Carbonyl) | Strong | Medium |

| 1400 - 1625 | C=C / C=N Ring Stretches | Medium-Strong | Medium-Strong |

| 600 - 800 | C-Cl Stretch | Strong | Strong |

Applications of 3,5,6 Trichloroquinoline 8 Carboxylic Acid in Advanced Chemical Research and Materials Science

Role as a Key Precursor in the Synthesis of Structurally Complex Organic Molecules

3,5,6-Trichloroquinoline-8-carboxylic acid serves as a highly functionalized and versatile precursor for the synthesis of more complex organic molecules. Its utility stems from the presence of multiple distinct reactive sites that can be addressed with high selectivity. The carboxylic acid group at the 8-position is a primary handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, opening pathways to a wide range of derivatives. For instance, coupling with various amines or alcohols allows for the introduction of new functional moieties, extending the molecular framework.

The synthesis of quinoline (B57606) carboxylic acids can be achieved through various established methods, such as the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov The preparation of halogenated quinolines often requires multi-step synthetic sequences, making this compound a valuable, albeit complex, building block for researchers. molport.com The chlorine substituents on the quinoline ring are not merely passive groups; they significantly influence the reactivity of the scaffold and can potentially be displaced or modified through nucleophilic aromatic substitution reactions under specific conditions, or participate in cross-coupling reactions, further expanding its synthetic potential.

Utilization in Ligand Design for Organometallic and Coordination Chemistry

The molecular architecture of this compound makes it an excellent candidate for ligand design in organometallic and coordination chemistry. The nitrogen atom of the quinoline ring and the adjacent carboxylic acid group at the C8-position can act in concert as a bidentate chelating agent, forming stable five-membered rings with metal ions. This chelation motif is analogous to that of the well-studied 8-hydroxyquinoline, a celebrated ligand in coordination chemistry.

The presence of three electron-withdrawing chlorine atoms on the aromatic frame is a critical feature. These substituents significantly modulate the electronic properties of the ligand by lowering the basicity of the quinoline nitrogen and increasing the acidity of the carboxylic acid proton. This electronic tuning directly impacts the stability, redox potential, and reactivity of the resulting metal complexes. By systematically altering the metal center, researchers can fine-tune the properties of the coordination compounds for potential applications in catalysis, sensing, or as molecular magnets.

Integration into Supramolecular Assemblies, Metal-Organic Frameworks (MOFs), and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. This compound is a prime candidate for constructing such assemblies due to its rigidity and multiple interaction sites. In the field of crystal engineering, the predictable formation of hydrogen bonds through its carboxylic acid group can be used to guide the formation of tapes, sheets, or 3D networks. researchgate.net

Furthermore, this compound is a prototypical organic linker for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are porous crystalline materials constructed by linking metal ions or clusters with organic ligands. The carboxylic acid function of this compound can deprotonate to form a carboxylate, which then coordinates to metal centers to build the framework. The rigid, planar quinoline backbone provides structural integrity, while the chlorine atoms offer sites for secondary interactions, such as halogen bonding (C-Cl···X), which can help direct the topology of the resulting framework and functionalize the pore interiors. Although specific MOFs built from this exact trichloro-derivative are not widely documented, the principles of MOF design strongly support its potential utility in creating new, robust porous materials. rsc.orgresearchgate.net

Potential in the Development of Novel Functional Materials with Tailored Chemical Properties

The unique combination of functional groups in this compound paves the way for the development of novel functional materials with precisely tailored properties. By incorporating this molecule as a monomer into polymers or as a linker in MOFs, its specific characteristics can be imparted to the bulk material.

The high chlorine content, for example, could enhance the thermal stability or confer flame-retardant properties to a material. The quinoline core is known for its photophysical properties, including fluorescence, and its integration into larger structures could lead to new luminescent sensors or optoelectronic devices. The ability to functionalize the carboxylic acid group allows for the covalent grafting of these molecules onto surfaces or into other matrices, creating hybrid materials. The availability of this compound as a research chemical facilitates its exploration for these advanced applications. bldpharm.com The strategic placement of chloro- and carboxyl- groups provides a platform for creating materials where structural, electronic, and functional properties are intricately linked and highly tunable.

Environmental Transformation and Chemical Fate of 3,5,6 Trichloroquinoline 8 Carboxylic Acid

Investigation of Photolytic Degradation Pathways under Environmental Conditions

The degradation of 3,5,6-Trichloroquinoline-8-carboxylic Acid due to sunlight is a key process influencing its environmental persistence. While direct photolysis in pure water may be limited, indirect photolysis mechanisms and the presence of photosensitizers in natural aquatic environments can significantly accelerate its breakdown.

Research on structurally similar compounds provides insights into the potential photolytic behavior of this compound. For instance, studies on the quinolinecarboxylic herbicide, 3,7-dichloroquinoline-8-carboxylic acid, have shown it to be stable under both UV and simulated sunlight irradiation in pure water. tandfonline.com In contrast, another related compound, 7-chloro-3-methylquinoline-8-carboxylic acid, undergoes degradation via decarboxylation when exposed to UV light. tandfonline.com This suggests that the specific substituents on the quinoline (B57606) ring play a crucial role in determining the rate and pathway of photolytic degradation.

The presence of natural substances in the environment can mediate indirect photolysis. For example, dissolved organic carbon (DOC) can act as a photosensitizer, potentially leading to the formation of reactive species that can degrade the compound. Furthermore, photocatalysis on mineral surfaces, such as titanium dioxide (TiO₂), has been shown to be an effective degradation pathway for quinolinecarboxylic herbicides, leading to their complete mineralization. tandfonline.com Given that soil and aquatic environments contain various minerals with photocatalytic properties, this pathway could be relevant for the environmental fate of this compound.

Table 1: Photolytic Degradation of Related Quinoline Carboxylic Acids

| Compound | Irradiation Conditions | Observed Degradation | Primary Degradation Pathway | Reference |

| 3,7-dichloroquinoline-8-carboxylic acid | UV and simulated sunlight | Stable | - | tandfonline.com |

| 7-chloro-3-methylquinoline-8-carboxylic acid | UV irradiation | Rapid degradation | Decarboxylation | tandfonline.com |

| 3,7-dichloroquinoline-8-carboxylic acid | Simulated sunlight with TiO₂ | Complete mineralization | Photocatalysis | tandfonline.com |

| 7-chloro-3-methylquinoline-8-carboxylic acid | Simulated sunlight with TiO₂ | Complete mineralization | Photocatalysis | tandfonline.com |

This table presents data for compounds structurally related to this compound to infer its potential photolytic behavior.

Assessment of Hydrolytic Stability and Chemical Transformation Mechanisms in Aqueous Environments

Hydrolysis is a fundamental chemical reaction that can lead to the transformation of compounds in aqueous environments. The stability of this compound to hydrolysis is a critical factor in determining its persistence in water bodies and moist soils.

Data from the structurally analogous herbicide quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid) indicate that it is stable to hydrolysis across a range of environmentally relevant pH values (pH 5, 7, and 9). epa.gov This stability is attributed to the robust nature of the quinoline ring and the strong carbon-chlorine bonds. It is therefore highly probable that this compound exhibits similar hydrolytic stability. The presence of three chlorine atoms on the quinoline ring is expected to influence the electron distribution within the molecule but is unlikely to render the primary structure susceptible to simple hydrolysis under typical environmental conditions.

While direct hydrolysis may not be a significant degradation pathway, other chemical transformation mechanisms in aqueous environments cannot be entirely ruled out without specific experimental data. These could include reactions with other dissolved chemical species or microbial-mediated transformations that may be initiated by a hydrolysis-like step under specific conditions.

Table 2: Hydrolytic Stability of the Related Herbicide Quinclorac

| pH | Temperature (°C) | Half-life | Conclusion | Reference |

| 5 | Not specified | > 1 year | Stable | epa.gov |

| 7 | Not specified | > 1 year | Stable | epa.gov |

| 9 | Not specified | > 1 year | Stable | epa.gov |

This table shows the hydrolytic stability of quinclorac, a compound structurally similar to this compound.

Study of Adsorption, Sorption, and Mobility in Abiotic Environmental Compartments

The movement of this compound through the environment is largely governed by its adsorption and sorption behavior in soil and sediment. These processes determine its bioavailability and potential for leaching into groundwater.

The sorption of quinoline compounds to soil and sediment is a complex process influenced by several factors, including the physicochemical properties of the compound and the characteristics of the sorbent material. For quinoline compounds in general, sorption tends to increase with the organic carbon content of the soil or sediment. epa.gov The pH of the surrounding medium is also a critical factor, as it affects the ionization state of the carboxylic acid group and the surface charge of soil minerals.

Studies on the herbicide quinclorac have indicated that it is mobile in soil. epa.gov This suggests a relatively weak interaction with soil particles, which could lead to a higher potential for leaching. The mobility of quinoline carboxylic acids is influenced by the interplay between their hydrophobicity, which promotes sorption to organic matter, and their potential to exist as anions at typical environmental pH, which can lead to repulsion from negatively charged clay surfaces.

Table 3: Factors Influencing the Sorption of Quinoline Compounds in Soil and Sediment

| Factor | Influence on Sorption | Rationale |

| Soil Organic Carbon (SOC) Content | Positive correlation | Hydrophobic partitioning of the quinoline ring to organic matter. epa.gov |

| pH | Complex | Affects the ionization of the carboxylic acid group and the surface charge of soil minerals. |

| Clay Content and Type | Variable | Can provide surfaces for sorption, but electrostatic repulsion may occur if the compound is anionic. |

| Substituents on the Quinoline Ring | Significant | Halogenation can increase hydrophobicity, potentially leading to stronger sorption. |

Sophisticated Analytical Methodologies for Detection and Quantification of 3,5,6 Trichloroquinoline 8 Carboxylic Acid in Research Matrices

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC-MS/MS) for Separation and Analysis in Complex Chemical Mixtures

The separation and analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid from intricate chemical mixtures, such as synthetic reaction products or environmental samples, necessitate the use of high-resolution chromatographic techniques coupled with sensitive detectors. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the principal methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the inherent polarity and low volatility of this compound, due to its carboxylic acid group, typically require a derivatization step to convert it into a more volatile and thermally stable compound. This process is essential for its successful transit through the GC column. Once derivatized, the compound is introduced into the GC, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS is a powerful technique for the analysis of this compound, often without the need for derivatization. The compound is first dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved in a liquid mobile phase, which carries the sample through a column packed with a stationary phase. The separation is based on the compound's polarity and interactions with the stationary phase. The eluent from the HPLC column is then introduced into the mass spectrometer. In a tandem MS setup (MS/MS), a specific ion of the target compound is selected and fragmented to produce a characteristic fragmentation pattern, which provides a high degree of selectivity and sensitivity for quantification, even in complex matrices.

Illustrative HPLC-MS/MS Parameters for Analysis:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragments of the parent molecule |

Development and Application of Electrochemical Methods for In-situ Reaction Monitoring and Quantification

Electrochemical methods offer a promising avenue for the in-situ monitoring of reactions involving this compound and for its direct quantification. These techniques are based on the measurement of the electrical response (current or potential) when the analyte interacts with an electrode surface.

The quinoline (B57606) ring system and the carboxylic acid group of this compound are electrochemically active, meaning they can be oxidized or reduced at an electrode surface at a specific potential. This property can be exploited to develop sensitive and selective electrochemical sensors. For instance, a glassy carbon electrode, potentially modified with nanomaterials to enhance sensitivity, could be used. By applying a potential sweep and measuring the resulting current, a voltammogram is obtained which can show peaks corresponding to the oxidation or reduction of the target compound. The height or area of these peaks is proportional to the concentration of the compound in the sample.

The primary advantage of electrochemical methods is their potential for real-time analysis, which is invaluable for monitoring the progress of a chemical synthesis or a degradation process involving this compound without the need for extensive sample preparation.

Potential Electrochemical Sensing Parameters:

| Parameter | Description |

| Working Electrode | Glassy Carbon Electrode (GCE), possibly modified with carbon nanotubes or metallic nanoparticles. |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for enhanced sensitivity. |

| Supporting Electrolyte | Phosphate buffer solution (pH range to be optimized based on the pKa of the carboxylic acid). |

| Potential Range | Scanned across the expected oxidation/reduction potential of the trichlorinated quinoline carboxylic acid. |

Strategies for Derivatization to Enhance Analytical Performance and Detection Limits

As mentioned for GC-MS analysis, derivatization is a key strategy to improve the analytical performance for this compound. The primary goal of derivatization in this context is to block the polar carboxylic acid group, thereby increasing the compound's volatility and thermal stability. colostate.edu

Common Derivatization Approaches:

Silylation: This is a common and effective method where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. lmaleidykla.lt The resulting TMS ester is significantly more volatile and less polar, leading to improved peak shape and sensitivity in GC analysis.

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane (B1218177) (though hazardous), or by heating with an alcohol in the presence of an acid catalyst. colostate.edu Another approach is the use of dimethylformamide dialkyl acetals, which can rapidly esterify carboxylic acids. research-solution.com The resulting esters are much more amenable to GC analysis than the parent acid.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion of this compound to its derivative without any degradation of the trichloroquinoline core. The successful application of these derivatization strategies can significantly lower the detection limits and improve the accuracy of quantification.

Table of Derivatization Reagents and their Applications:

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid | Trimethylsilyl (TMS) Ester | Increased volatility and thermal stability for GC-MS, improved peak shape. lmaleidykla.lt |

| Methanol/HCl or BF3 | Carboxylic Acid | Methyl Ester | Enhanced volatility for GC analysis, common and well-established method. colostate.edu |

| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Carboxylic Acid | Methyl Ester | Rapid reaction under mild conditions, suitable for direct injection. research-solution.com |

Future Research Directions and Emerging Paradigms in 3,5,6 Trichloroquinoline 8 Carboxylic Acid Chemistry

Exploration of Novel Synthetic Strategies and Methodologies

The efficient and selective synthesis of polysubstituted quinolines remains a significant challenge in organic chemistry. While classical methods such as the Pfitzinger, Doebner-von Miller, and Combes reactions provide access to the quinoline (B57606) core, their application to the synthesis of highly functionalized and specific isomers like 3,5,6-Trichloroquinoline-8-carboxylic Acid is often limited. acs.orgnih.gov Future research should, therefore, focus on developing more versatile and robust synthetic routes.

One promising avenue is the late-stage functionalization of a pre-formed quinoline-8-carboxylic acid scaffold. Metal-free, regioselective C-H halogenation techniques have shown promise for the synthesis of halogenated quinolines and could be adapted for the controlled introduction of chlorine atoms at the 5- and 6-positions. rsc.orgrsc.org The introduction of the chlorine atom at the 3-position might be achieved through electrophilic chlorination of an activated precursor.

Alternatively, a convergent synthesis approach starting from a suitably substituted aniline (B41778) precursor could be explored. For instance, the synthesis of 7-chloroquinoline-8-carboxylic acids has been reported via the oxidation of the corresponding 7-chloro-8-methylquinoline. google.comgoogle.com A similar strategy could be envisioned, starting from a 3,5,dichloro-2-aminotoluene derivative, followed by a Skraup or related cyclization and subsequent oxidation. The development of one-pot, multi-component reactions would also be highly desirable to improve synthetic efficiency and reduce waste. researchgate.net

Table 1: Potential Synthetic Approaches for this compound

| Approach | Key Transformation | Potential Advantages | Foreseeable Challenges |

| Late-Stage Functionalization | Regioselective C-H chlorination | Atom economy, access from common precursors | Control of regioselectivity with multiple C-H bonds |

| Convergent Synthesis | Cyclization of polychlorinated anilines | Defined substitution pattern | Availability and synthesis of starting materials |

| Oxidation of Precursors | Oxidation of a corresponding methylquinoline | Established methodology for similar systems | Synthesis of the trichlorinated methylquinoline precursor |

Investigation of Unprecedented Reactivity Patterns and Selectivity Control

The presence of three chlorine atoms and a carboxylic acid group on the quinoline framework of this compound imparts a unique reactivity profile that warrants thorough investigation. The chlorine atoms at different positions on the quinoline ring exhibit distinct reactivities towards nucleophilic substitution, with the 2- and 4-positions generally being more susceptible to attack. researchgate.netyoutube.com However, the electronic influence of the other chloro substituents and the 8-carboxylic acid group could significantly alter this reactivity pattern.

Future studies should systematically explore the selective functionalization of each chlorine atom. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and would be highly applicable here. sigmaaldrich.comnih.govlibretexts.org By carefully tuning reaction conditions and catalyst systems, it may be possible to achieve selective replacement of one chlorine atom over the others, opening up avenues for the synthesis of a diverse library of derivatives.

Furthermore, the interplay between the carboxylic acid group and the chloro substituents could lead to novel intramolecular reactions and the formation of unique heterocyclic systems. For example, intramolecular nucleophilic attack from the carboxylate onto one of the chloro-substituted positions could potentially lead to lactone-fused quinoline structures under specific conditions.

Expansion of Non-Biological Applications in Emerging Fields of Chemistry and Materials Science

While quinoline derivatives have a rich history in medicinal chemistry, their non-biological applications are a rapidly growing area of research. The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for functional materials. juniperpublishers.comnih.gov The introduction of multiple chlorine atoms in this compound is expected to significantly influence its electronic properties, potentially leading to applications in materials science.

One promising area is the development of novel organic light-emitting diodes (OLEDs). Quinoline derivatives have been utilized as electron-transporting and emitting materials in OLEDs. researchgate.net The trichloro-substitution pattern of the target molecule could be leveraged to tune the emission color and improve device performance. The carboxylic acid group also provides a convenient handle for further modification and incorporation into larger polymeric or dendritic structures.

Another potential application lies in the field of fluorescent sensors. The quinoline nucleus is known for its fluorescence properties, which can be modulated by the introduction of substituents. nih.gov The chlorine atoms and the carboxylic acid group in this compound could act as recognition sites for specific analytes, leading to changes in its fluorescence emission upon binding. This could be exploited for the development of selective chemosensors for metal ions or other small molecules.

Table 2: Potential Non-Biological Applications

| Application Area | Key Property | Potential Advantage of this compound |

| Organic Electronics | Electron Transport/Luminescence | Tunable electronic properties due to halogenation |

| Fluorescent Sensors | Environment-sensitive fluorescence | Multiple binding sites for analyte interaction |

| Functional Polymers | Monomer for polymerization | Carboxylic acid as a reactive handle for incorporation |

Integration of Advanced Computational Modeling for Predictive Chemical Design and Discovery

In modern chemical research, computational modeling plays an indispensable role in predicting molecular properties and guiding experimental efforts. For a molecule like this compound, where experimental data is scarce, in silico methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, including bond lengths, bond angles, and molecular orbital energies. This information can help in understanding its reactivity patterns, for instance, by calculating the partial charges on the carbon atoms attached to the chlorine atoms to predict the most likely sites for nucleophilic attack. nih.gov

Furthermore, computational screening can be used to predict the potential of its derivatives in various applications. For example, by modeling the interaction of different functionalized derivatives with target proteins, it is possible to identify promising candidates for biological applications. nih.gov Similarly, time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of its derivatives, aiding in the design of new fluorescent materials with desired photophysical properties. nih.gov The integration of these computational approaches will undoubtedly accelerate the exploration of the chemical space around this compound and facilitate the discovery of new functional molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5,6-Trichloroquinoline-8-carboxylic Acid in laboratory settings?

- Methodology :

- PPA-catalyzed lactamization : Substituted quinolinecarboxylic acids can be synthesized via polyphosphoric acid (PPA)-catalyzed thermal lactamization of precursor amines. For example, 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives are reduced from nitro precursors and cyclized using PPA .

- Nitro reduction and cyclization : Starting with 8-nitro-1,4-dihydroquinoline precursors, reduction (e.g., using SnCl₂/HCl) followed by cyclization under acidic conditions yields chlorinated quinolinecarboxylic acids. This method is scalable and avoids harsh halogenation steps .

- Halogenation strategies : Direct chlorination of quinoline intermediates using Cl₂ or SOCl₂ may introduce regioselectivity challenges, requiring careful control of reaction temperature and stoichiometry .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in carboxylic acid dimers). For example, crystal parameters for related compounds include triclinic systems with space group P1 and unit cell dimensions a = 7.5002 Å, b = 8.4016 Å .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorine atoms at positions 3,5,6 and carboxylic proton at δ ~12 ppm).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 284.93 for C₁₀H₅Cl₃NO₂).

- Table 1 : Comparison of Analytical Techniques

| Technique | Key Data | Limitations |

|---|---|---|

| X-ray | Crystal packing, bond angles | Requires single crystals |

| NMR | Substituent regiochemistry | Insensitive to crystal defects |

| IR | Carboxylic O-H stretch (~2500–3300 cm⁻¹) | Overlap with C-H stretches |

Q. How should researchers handle and store this compound to ensure stability?

- Protocols :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Safety : Use fume hoods, gloves, and eye protection. In case of skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst screening : PPA vs. Eaton’s reagent (P₂O₅/MeSO₃H) for lactamization. PPA offers higher thermal stability but may require longer reaction times (~24–72 hours) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro precursors but may compete in hydrogen bonding.

- Temperature control : Cyclization at 70–80°C minimizes side reactions (e.g., decarboxylation) .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian09 at the B3LYP/6-311G(d,p) level. Chlorine atoms at positions 3,5,6 are electron-withdrawing, directing further substitution to position 2 or 4 .

- Molecular docking : Predict binding affinity with biological targets (e.g., bacterial topoisomerases) using AutoDock Vina. The carboxylic acid group enhances solubility and metal chelation .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Case study :

- Contradiction : IR spectra in some studies show a split O-H stretch (~2700 vs. 3200 cm⁻¹), possibly due to polymorphism or hydration.

- Resolution : Compare X-ray structures to confirm hydrogen-bonding patterns. For example, intermolecular O–H⋯O dimers in anhydrous forms vs. water-mediated networks in hydrates .

- Recommendation : Always report solvent, temperature, and crystallinity status in spectral data.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.